![molecular formula C16H10N2O2 B11854144 10-Methylindolo[2,1-b]quinazoline-6,12-dione CAS No. 195297-82-6](/img/structure/B11854144.png)
10-Methylindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound is known for its unique structural features, which include a fused indole and quinazoline ring system. It has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of isatin derivatives with indoles. One common method includes the use of potassium permanganate in anhydrous acetonitrile to oxidize isatin and its derivatives . Another approach involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of a base such as N-methylpiperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the procedures used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of isatin derivatives.
Condensation: It can also be formed via the condensation of isatoic anhydride with isatin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Condensation: Isatoic anhydride and isatin in the presence of N-methylpiperidine.
Major Products Formed
The major product formed from these reactions is this compound itself, along with various substituted derivatives depending on the starting materials used .
Scientific Research Applications
10-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s activity is often attributed to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its mechanism of action .
Comparison with Similar Compounds
10-Methylindolo[2,1-b]quinazoline-6,12-dione can be compared with other similar compounds, such as:
Tryptanthrin: A natural alkaloid with a similar indoloquinazoline structure, known for its broad spectrum of biological activities.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: A derivative with additional methyl groups, which may alter its biological activity.
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione: A halogenated derivative with potential enhanced biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives .
Properties
CAS No. |
195297-82-6 |
|---|---|
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
10-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-5-4-7-11-13(9)18-15(14(11)19)17-12-8-3-2-6-10(12)16(18)20/h2-8H,1H3 |
InChI Key |
QQVIKKKOMNGZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




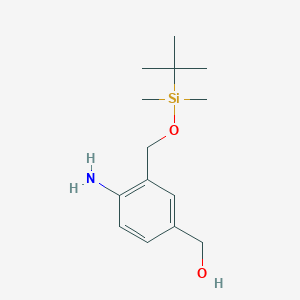
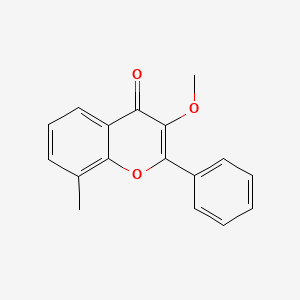


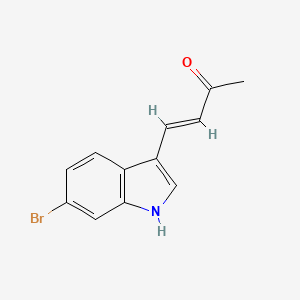
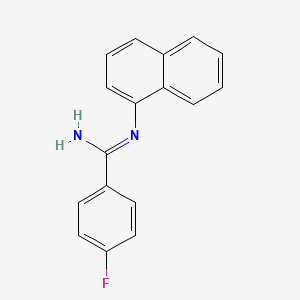



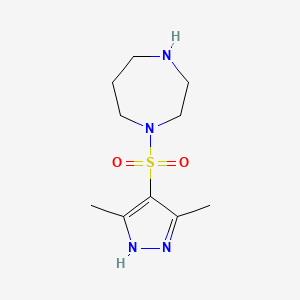
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)

